

Application Notes and Protocols for Studying Cyclophilin B Protein-Protein Interactions

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Compound of Interest					
Compound Name:	cyclophilin B				
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Introduction

Cyclophilin B (CypB), a member of the peptidyl-prolyl cis-trans isomerase (PPlase) family, is a ubiquitously expressed protein primarily located in the endoplasmic reticulum. It plays a crucial role in protein folding and trafficking. Beyond its enzymatic activity, CypB is involved in a multitude of cellular processes through its interactions with a diverse array of proteins. These interactions are implicated in signaling pathways regulating cell proliferation, immune responses, and viral infections. Understanding the intricacies of CypB protein-protein interactions is therefore paramount for elucidating its biological functions and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for various established methods to study CypB protein-protein interactions, including co-immunoprecipitation, pull-down assays, yeast two-hybrid screening, and surface plasmon resonance.

Data Presentation: Quantitative Analysis of Cyclophilin B Interactions

The following table summarizes the available quantitative data for the interaction of **Cyclophilin B** with its binding partners.



Interacting Partner	Cell Line/System	Method	Dissociation Constant (Kd)	Reference
Jurkat T-cell surface receptors	Jurkat T-cells	Radioligand Binding Assay	12 nM	[1]

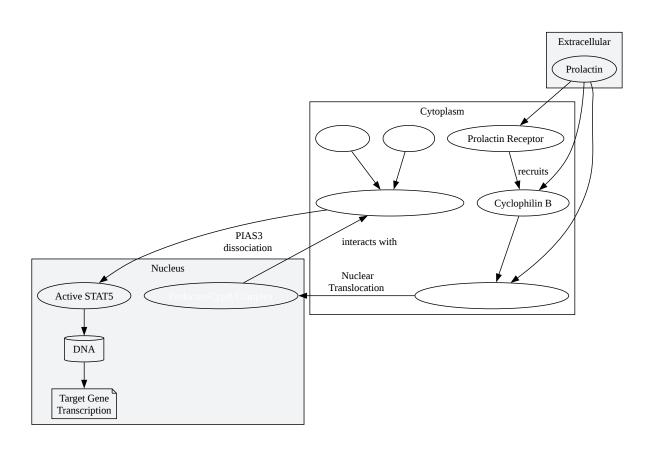
Key Interacting Partners of Cyclophilin B and Signaling Pathways

Cyclophilin B has been shown to interact with several key proteins, influencing critical cellular signaling pathways.

- CD147: A cell surface receptor involved in inflammation and tumor progression. The interaction with CypB can trigger intracellular signaling cascades.
- Na+/K+-ATPase β1 subunit: This interaction, identified through yeast two-hybrid screens and confirmed by pull-down and co-immunoprecipitation assays, suggests a role for CypB in regulating the activity of this essential ion pump.[2][3]
- Prolactin and STAT5: CypB acts as a chaperone for the nuclear translocation of prolactin. In the nucleus, the prolactin/CypB complex directly interacts with STAT5, leading to the dissociation of the transcriptional repressor PIAS3 and subsequent activation of STAT5mediated gene expression.[4][5]
- AKT/mTOR Pathway: CypB has been implicated in the regulation of adipogenesis through the AKT/mTOR signaling pathway.

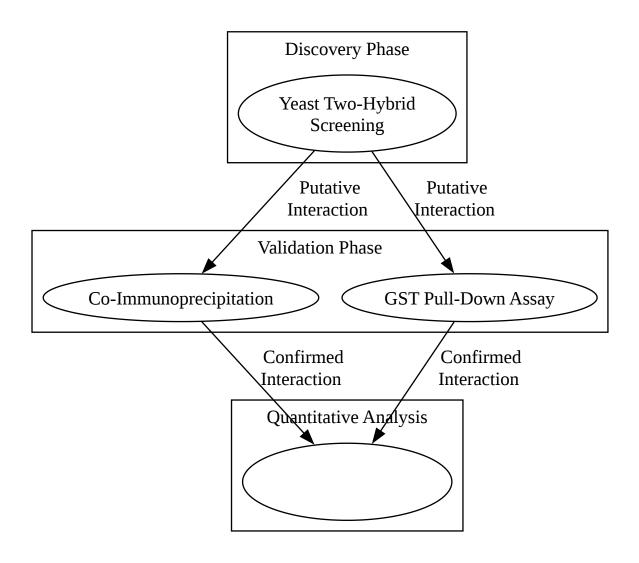
Signaling Pathway Diagrams





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Experimental Protocols

Herein, we provide detailed protocols for key techniques used to investigate **Cyclophilin B** protein-protein interactions. These protocols are generalized and should be optimized for specific applications.

Co-Immunoprecipitation (Co-IP) to Validate in vivo Interactions

This protocol is adapted from standard Co-IP procedures and has been successfully used to confirm the interaction between CypB and the Na+/K+-ATPase $\beta1$ subunit in human kidney cells.[3]



Objective: To isolate and detect the in vivo interaction between CypB and a putative binding partner from cell lysates.

Materials:

- Cell culture expressing endogenous or tagged CypB and its putative interactor.
- · Ice-cold PBS.
- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.
- Antibody against CypB or its interacting partner (IP-grade).
- Isotype control IgG.
- Protein A/G magnetic beads or agarose resin.
- Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
- Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
- Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
- SDS-PAGE and Western blotting reagents.

- Cell Lysis:
 - Wash cultured cells twice with ice-cold PBS.
 - Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cleared lysate) to a new pre-chilled tube.



- Pre-clearing the Lysate (Optional but Recommended):
 - Add Protein A/G beads to the cleared lysate and incubate with gentle rotation for 1 hour at 4°C.
 - Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.

• Immunoprecipitation:

- Incubate the pre-cleared lysate with the primary antibody (or isotype control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.
- Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

Washing:

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads three to five times with ice-cold Wash Buffer. After the final wash,
 carefully remove all supernatant.

Elution:

- Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
- Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
- If using a non-denaturing elution, neutralize the eluate with Neutralization Buffer.

Analysis:

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against
 CypB and its putative interacting partner.

GST Pull-Down Assay for in vitro Interaction Analysis



This in vitro technique confirms a direct physical interaction between two proteins. It was used to validate the interaction between GST-fused CypB and the Na+/K+-ATPase β1 subunit.[3]

Objective: To determine if CypB directly interacts with a target protein in vitro.

Materials:

- Purified GST-tagged CypB (bait protein) and a purified prey protein (e.g., with a His-tag or untagged).
- · Glutathione-agarose or magnetic beads.
- Binding Buffer: PBS, 1 mM DTT, 0.1% Triton X-100, and protease inhibitors.
- Wash Buffer: Binding buffer with 300-500 mM NaCl.
- Elution Buffer: 10-20 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0).
- SDS-PAGE and Western blotting or Coomassie staining reagents.

- Bait Protein Immobilization:
 - Incubate purified GST-CypB with glutathione beads in Binding Buffer for 1-2 hours at 4°C with gentle rotation.
 - As a negative control, incubate GST protein alone with a separate aliquot of beads.
 - Wash the beads three times with Binding Buffer to remove unbound protein.
- Binding Reaction:
 - Add the purified prey protein to the beads immobilized with GST-CypB (and the GST control).
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Washing:



- Pellet the beads and discard the supernatant.
- Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

Elution:

- Elute the bound proteins by adding Elution Buffer and incubating for 10-20 minutes at room temperature.
- o Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil.

Analysis:

 Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining or Western blotting for the prey protein. A band corresponding to the prey protein in the GST-CypB lane but not in the GST control lane indicates a direct interaction.

Yeast Two-Hybrid (Y2H) Screening for Discovery of Novel Interactors

The Y2H system is a powerful genetic method to identify novel protein-protein interactions. This technique was instrumental in identifying the interaction between CypB and the Na+/K+- ATPase β 1 subunit.[2][3]

Objective: To screen a cDNA library for proteins that interact with CypB.

Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). CypB (the "bait") is fused to the BD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for cell growth on selective media and colorimetric detection.

Materials:

Yeast strains (e.g., AH109, Y187).



- Bait plasmid (e.g., pGBKT7) containing the CypB coding sequence fused to the GAL4-BD.
- Prey cDNA library in a suitable vector (e.g., pGADT7).
- Yeast transformation reagents.
- Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
- X-α-Gal for blue/white screening.

- Bait Plasmid Construction and Validation:
 - Clone the full-length CypB cDNA into the bait vector.
 - Transform the bait plasmid into a suitable yeast strain and confirm its expression and lack of auto-activation of the reporter genes.
- Library Screening:
 - Transform the prey cDNA library into a yeast strain of the opposite mating type.
 - Perform a large-scale yeast mating between the bait- and prey-containing strains.
 - Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.
- Identification of Positive Clones:
 - Isolate plasmids from the positive yeast colonies.
 - Transform the prey plasmids into E. coli for amplification and sequencing to identify the interacting protein.
- Validation of Interactions:
 - Re-transform the identified prey plasmid with the original bait plasmid into yeast to confirm the interaction.



 Perform control transformations with unrelated bait proteins to ensure the specificity of the interaction.

Surface Plasmon Resonance (SPR) for Quantitative Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. While specific data for CypB is limited, the following protocol, based on studies with Cyclophilin A, can be adapted.

Objective: To quantitatively measure the binding affinity and kinetics of the interaction between CypB and a binding partner.

Materials:

- SPR instrument (e.g., Biacore).
- Sensor chip (e.g., CM5, NTA).
- Purified CypB and its interacting partner.
- Immobilization buffers (e.g., acetate buffer pH 4.5 for amine coupling).
- Running buffer (e.g., HBS-EP+).
- Regeneration solution (e.g., glycine-HCl pH 2.0).

- Ligand Immobilization:
 - Immobilize CypB (the ligand) onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). A control flow cell should be prepared by either leaving it blank or immobilizing an irrelevant protein.
- Analyte Binding:



- Inject a series of concentrations of the interacting protein (the analyte) over the ligand and control surfaces.
- Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the ligand.

Dissociation:

 After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

Regeneration:

 Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.

Data Analysis:

- Subtract the signal from the control flow cell from the signal from the ligand flow cell to obtain specific binding sensorgrams.
- Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The study of **Cyclophilin B** protein-protein interactions is essential for a comprehensive understanding of its diverse cellular functions. The methods outlined in these application notes provide a robust framework for the discovery, validation, and quantitative analysis of these interactions. By employing a combination of these techniques, researchers can elucidate the molecular mechanisms by which CypB contributes to various physiological and pathological processes, paving the way for the development of novel therapeutic interventions.

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